2-(3-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a sulfonyl group (-SO2-), an amide group (-CONR2), and a difluorophenyl group, which is a phenyl ring with two fluorine atoms attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. For example, the indole group could potentially be synthesized via a Fischer indole synthesis, starting from phenylhydrazine and a suitable carbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and phenyl groups are aromatic, meaning they have a stable ring structure with delocalized electrons. The sulfonyl and amide groups would introduce polarity to the molecule, potentially allowing for hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the amide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of polar functional groups and aromatic rings would likely make it relatively high in molecular weight and possibly quite rigid. It might have a relatively high boiling point and be soluble in some organic solvents .Scientific Research Applications
Indole Derivatives and Their Biological Activity
Indole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of an indole moiety in the compound suggests potential applications in designing drugs with these biological activities. For example, the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety has been explored for antimicrobial applications, indicating that modifications on indole derivatives can lead to compounds with significant antimicrobial properties (Darwish et al., 2014).
Sulfonamides and Antimicrobial Activity
Sulfonamides are another key functional group in the compound, known for their antimicrobial activity. This is supported by research into various sulfonamide-containing compounds that have shown promising antibacterial and antifungal activities. The exploration of sulfonamides in drug discovery, particularly as antimicrobial agents, underscores the potential of the compound for similar applications (Darwish et al., 2014).
Fluorinated Compounds and Drug Design
The presence of fluorine atoms, as seen in the 2,4-difluorophenyl group, is significant in pharmaceutical chemistry. Fluorine is known to affect the metabolic stability, lipophilicity, and bioavailability of drugs. The incorporation of fluorine into drug molecules can enhance their pharmacokinetic and pharmacodynamic profiles. This suggests potential applications of the compound in the development of drugs with improved properties (Boechat et al., 2008).
Acetamide Group and Drug Discovery
Acetamide derivatives are explored in drug discovery for various therapeutic applications, including anticonvulsant, anti-inflammatory, and analgesic properties. The presence of an acetamide group in the compound could indicate potential utility in these areas, further supporting the compound's relevance in pharmaceutical research (Pham et al., 2005).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O4S/c1-3-26(4-2)22(29)13-27-12-20(16-7-5-6-8-19(16)27)32(30,31)14-21(28)25-18-10-9-15(23)11-17(18)24/h5-12H,3-4,13-14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBBWOMVLZCIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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